molecular formula C9H11BrO B1442127 4-Bromo-2-ethoxy-1-methylbenzene CAS No. 871888-83-4

4-Bromo-2-ethoxy-1-methylbenzene

Cat. No. B1442127
CAS RN: 871888-83-4
M. Wt: 215.09 g/mol
InChI Key: OKMPDBGMEITHKJ-UHFFFAOYSA-N
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Description

“4-Bromo-2-ethoxy-1-methylbenzene” is a chemical compound with the molecular formula C9H11BrO . It is also known by its IUPAC name "4-bromo-2-ethoxy-1-methyl-benzene" .


Synthesis Analysis

The synthesis of similar compounds typically involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . For instance, N-bromosuccinimide (NBS) was used to selectively conjugate the bromine atom on the 3-position through bromination, followed by hydrolysis of the acetyl group under a basic condition and reacting with diiodoethane to furnish the ethoxy compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, an ethoxy group, and a methyl group . The average mass of the molecule is 231.086 Da and the monoisotopic mass is 229.994232 Da .


Chemical Reactions Analysis

Benzene, the base molecule of “this compound”, can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 252.1±20.0 °C at 760 mmHg, and a flash point of 100.6±17.3 °C . It has a molar refractivity of 51.9±0.3 cm3 .

Scientific Research Applications

Thermochemistry and Physical Properties

A study by Verevkin et al. (2015) focuses on the thermochemistry of halogen-substituted methylbenzenes, including bromo- and iodo-substituted compounds. The research evaluated experimental vapor pressures, vaporization, fusion, and sublimation enthalpies, providing insights into the thermochemical properties of compounds similar to 4-Bromo-2-ethoxy-1-methylbenzene. This foundational knowledge is crucial for understanding the compound's behavior in various conditions and can inform its handling and storage requirements in laboratory settings (Verevkin et al., 2015).

Organic Synthesis and Catalysis

Abimannan et al. (2015) explored the sonication effect on the reaction of 4-bromo-1-methylbenzene with sodium sulfide using a multi-site phase-transfer catalyst under ultrasonic irradiation, significantly enhancing the reaction rate. This study illustrates how modifications to reaction conditions, like the introduction of sonication, can improve the efficiency of chemical reactions involving halogen-substituted methylbenzenes (Abimannan, Selvaraj, & Rajendran, 2015).

Material Science and Electrochemistry

Zhang Qian-y (2014) investigated 4-bromo-2-fluoromethoxybenzene as a novel bi-functional electrolyte additive for lithium-ion batteries. The study demonstrates the compound's potential to enhance the thermal stability and safety of lithium-ion batteries, highlighting its importance in developing safer and more efficient energy storage solutions (Zhang Qian-y, 2014).

Safety and Hazards

The safety information for “4-Bromo-2-ethoxy-1-methylbenzene” indicates that it is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

4-bromo-2-ethoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMPDBGMEITHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702385
Record name 4-Bromo-2-ethoxy-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871888-83-4
Record name 4-Bromo-2-ethoxy-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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